Multi-Matrix LC-MS/MS Validation: Metronidazole-D4 Enables Sub-8% Intra-Day CV in Plasma and Bile
In a fully validated LC-MS/MS method across human plasma and bile matrices, Metronidazole-D4 Hydrochloride as SIL-IS enabled intra-day precision (CV) of 2.50–7.85% in plasma and 2.76–13.2% in bile, with corresponding inter-day CVs of 3.11–16.9% and 3.16–11.5%, respectively. All precision metrics complied with current bioanalytical regulatory guidance [1]. The same study reported mean extraction recovery for metronidazole ranging from 76.5–82.1% in plasma and 78.8–87.8% in bile, with the deuterated IS effectively compensating for extraction variability [1].
| Evidence Dimension | Intra-day precision (CV) — Plasma matrix |
|---|---|
| Target Compound Data | 2.50–7.85% CV (Metronidazole-D4 HCl as IS) |
| Comparator Or Baseline | No direct IS comparator reported; regulatory acceptance criterion ≤15% CV |
| Quantified Difference | Substantially below regulatory acceptance threshold; 2.50% minimum CV achieved |
| Conditions | LC-MS/MS with Hydrosphere C18 column (50×2.0 mm); 10 mM ammonium formate (pH 4.0):ACN (20:80); MRM positive ion mode; calibration range 50–20,000 ng/mL; r² > 0.999 |
Why This Matters
Procurement of this specific SIL-IS is supported by published multi-matrix validation data demonstrating sub-8% intra-day precision, directly enabling regulatory-grade quantification for clinical pharmacokinetic studies.
- [1] Yoon J, Kang SW, Shim WS, et al. Quantification of metronidazole in human bile fluid and plasma by liquid chromatography-tandem mass spectrometry. J Chromatogr B. 2020;1138:121959. View Source
